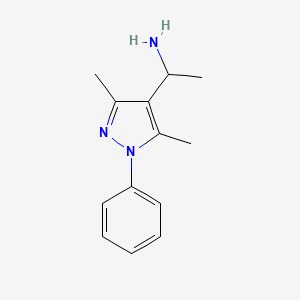![molecular formula C21H39N3O6 B12108657 2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid](/img/structure/B12108657.png)
2-[5,9-Bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5,9-双[(2-甲基丙烷-2-基)氧羰基]-1,5,9-三氮杂环十二烷-1-基]乙酸是一种复杂的 органическое соединение, 其特点是其独特的结构,其中包含多个叔丁氧羰基 (Boc) 保护基。这种化合物由于其稳定性和反应性,经常用于合成化学,使其成为各种化学反应中有价值的中间体。
准备方法
合成路线和反应条件
2-[5,9-双[(2-甲基丙烷-2-基)氧羰基]-1,5,9-三氮杂环十二烷-1-基]乙酸的合成通常涉及多个步骤:
三氮杂环十二烷环的形成: 第一步涉及适当的胺前体的环化以形成 1,5,9-三氮杂环十二烷环。这可以通过在受控条件下一系列缩合反应来实现。
Boc 保护基的引入: 然后使三氮杂环十二烷环与叔丁基氯甲酸酯在碱(如三乙胺)的存在下反应,以引入 Boc 保护基。此步骤对于在后续反应中保护胺官能团至关重要。
乙酸部分的连接: 最后,乙酸基团通过亲核取代反应引入,通常使用合适的酰化剂,如乙酸酐或乙酰氯。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
间歇式或连续流反应器: 这些反应器用于确保对反应条件(如温度、压力和反应物浓度)的精确控制。
纯化步骤: 使用结晶、蒸馏和色谱等技术来纯化最终产物,确保高纯度和收率。
化学反应分析
反应类型
2-[5,9-双[(2-甲基丙烷-2-基)氧羰基]-1,5,9-三氮杂环十二烷-1-基]乙酸经历各种化学反应,包括:
取代反应: Boc 基团可以在酸性条件下选择性地移除,从而允许进一步功能化分子。
氧化和还原: 该化合物可以参与氧化和还原反应,改变乙酸部分或三氮杂环十二烷环的氧化态。
偶联反应: 它可用于肽偶联反应,其中乙酸基团与胺反应形成酰胺键。
常见试剂和条件
酸性条件: 三氟乙酸 (TFA) 通常用于去除 Boc 保护基。
氧化剂: 像高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 这样的试剂可用于氧化反应。
还原剂: 硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 是典型的还原剂。
主要产物
脱保护胺: 去除 Boc 基团会产生游离胺,这些胺可以进一步功能化。
氧化或还原衍生物: 根据反应条件,可以获得该化合物的各种氧化或还原形式。
科学研究应用
2-[5,9-双[(2-甲基丙烷-2-基)氧羰基]-1,5,9-三氮杂环十二烷-1-基]乙酸在科学研究中具有多种应用:
化学: 它作为合成复杂有机分子的构建块,特别是在开发新型药物和材料方面。
生物学: 由于该化合物能够与生物分子形成稳定的复合物,因此它被用于研究酶机制和蛋白质-配体相互作用。
医学: 正在研究其潜在的治疗特性,包括其作为药物合成前体的作用。
工业: 该化合物用于生产特种化学品和先进材料,得益于其稳定性和反应性。
作用机制
2-[5,9-双[(2-甲基丙烷-2-基)氧羰基]-1,5,9-三氮杂环十二烷-1-基]乙酸发挥其作用的机制涉及:
分子靶标: 该化合物与各种酶和受体相互作用,调节其活性。
涉及的途径: 它可以通过作为特定酶的抑制剂或激活剂来影响生化途径,从而改变代谢过程。
相似化合物的比较
类似化合物
- 2-[双[(2-甲基丙烷-2-基)氧羰基]氨基]乙酸
- 2-[(2-甲基丙烷-2-基)氧羰基-(2-甲基丙基)氨基]乙酸
独特性
与类似化合物相比,2-[5,9-双[(2-甲基丙烷-2-基)氧羰基]-1,5,9-三氮杂环十二烷-1-基]乙酸因其以下特点而脱颖而出:
- 结构复杂性 :多个 Boc 基团和三氮杂环十二烷环的存在提供了独特的反应性和稳定性。
- 多功能性 :它能够进行各种化学反应,使其成为合成化学中有价值的中间体。
- 应用 :该化合物在化学、生物学、医学和工业中的多种应用突出了其在科学研究和工业过程中的重要性。
这篇详细的概述全面介绍了 2-[5,9-双[(2-甲基丙烷-2-基)氧羰基]-1,5,9-三氮杂环十二烷-1-基]乙酸,涵盖了其合成、反应、应用、作用机制以及与类似化合物的比较。
属性
分子式 |
C21H39N3O6 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC 名称 |
2-[5,9-bis[(2-methylpropan-2-yl)oxycarbonyl]-1,5,9-triazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C21H39N3O6/c1-20(2,3)29-18(27)23-12-7-10-22(16-17(25)26)11-8-13-24(15-9-14-23)19(28)30-21(4,5)6/h7-16H2,1-6H3,(H,25,26) |
InChI 键 |
ACISQEPLEOULQH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCN(CCCN(CCC1)C(=O)OC(C)(C)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


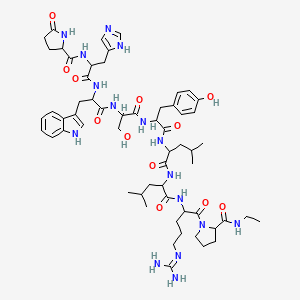



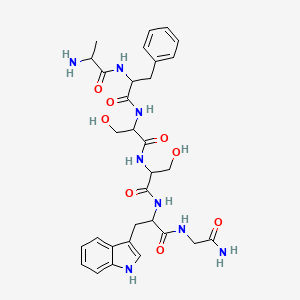

![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
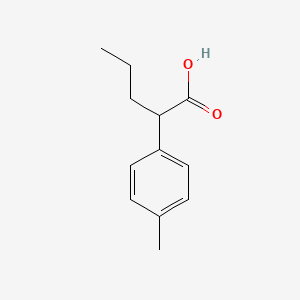
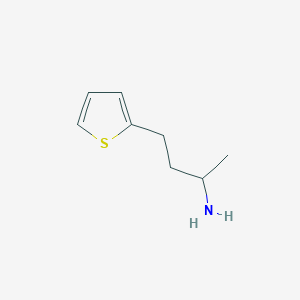
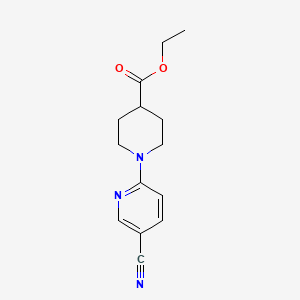
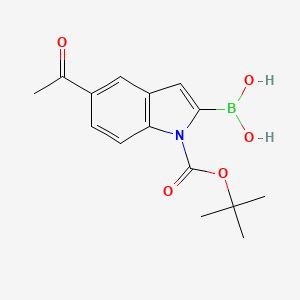
![3-(1H-imidazol-5-yl)-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid](/img/structure/B12108624.png)
